molecular formula C18H16FN3OS B2538497 5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide CAS No. 1795443-91-2

5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2538497
CAS RN: 1795443-91-2
M. Wt: 341.4
InChI Key: PDEHVEIDXMPDKI-UHFFFAOYSA-N
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Description

The compound "5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide" is a structurally complex molecule that incorporates several functional groups and aromatic systems. It is related to various N-substituted pyridinecarboxamides and benzothiophene derivatives, which have been the subject of recent research due to their interesting chemical and physical properties, as well as their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving nucleophilic substitution and careful control of reaction conditions could be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques, including NMR, MS, IR, and X-ray crystallography. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, revealing the presence of N–H···O hydrogen bonds that influence the molecular packing in the crystal . Similarly, the molecular structure of "this compound" would likely exhibit characteristic intramolecular and intermolecular interactions that could be elucidated through such analytical techniques.

Chemical Reactions Analysis

The reactivity of N-substituted pyridinecarboxamides and related compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, such as the fluorine atom. The fluorine atom can participate in hydrogen bonding and influence the reactivity of the amide group. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the importance of intermolecular amide···amide or amide···pyridine hydrogen bond formation in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structures. For instance, the dihedral angles between different rings in the molecule can affect the overall shape and reactivity . The presence of hydrogen bonds and other non-covalent interactions in the crystal can influence the melting point, solubility, and other physicochemical properties. The papers suggest that the position and nature of substituents can significantly impact these properties, as evidenced by the correlation of melting point behavior with substituent position .

Scientific Research Applications

Molecular Imaging Probes

Compounds structurally related to "5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide" have been used as selective molecular imaging probes. For instance, a molecular imaging probe targeting serotonin 1A (5-HT(1A)) receptors was utilized to quantify receptor densities in the living brains of Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Kepe et al., 2006).

Advanced Material Synthesis

Research has explored the synthesis of novel polyamides incorporating ether and bulky fluorenylidene groups or multiple ring flexible dicarboxylic acids, demonstrating the role of fluorine and pyridine derivatives in developing materials with high thermal stability and solubility in organic solvents. Such materials are promising for various industrial applications, from electronics to coatings (Hsiao et al., 1999; Hsiao & Yu, 1996).

Drug Discovery and Development

Fluoro- and pyridine-containing compounds have shown potential in drug discovery, particularly as antibacterial agents and kinase inhibitors. For example, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives displayed potent in vitro antibacterial activity against quinolone-resistant Gram-positive isolates, underscoring the therapeutic potential of fluorinated compounds in combating antibiotic resistance (Asahina et al., 2008).

Polymer Science and Electrochromic Devices

In polymer science, pyridine-incorporated alcohol-soluble polyfluorene derivatives have been used as cathode interfacial layers in polymer solar cells, enhancing the devices' performance. This application showcases the role of such compounds in improving energy conversion efficiency and operational stability in solar cell technology (Chen et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal applications, given the interest in pyrrolidine compounds in drug discovery . Further studies could also explore the synthesis methods, aiming to improve efficiency and reduce the use of harmful reagents .

Biochemical Analysis

Biochemical Properties

5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it binds to specific proteins, altering their conformation and activity, which can impact cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, the compound can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways and reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, it may interact with cofactors, further modulating its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, and it may accumulate in specific tissues or cellular compartments. These distribution patterns can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

5-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-13-4-5-15-12(9-13)10-16(24-15)18(23)21-14-6-8-22(11-14)17-3-1-2-7-20-17/h1-5,7,9-10,14H,6,8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEHVEIDXMPDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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